{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)
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Overview
Description
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) is a complex organosilicon compound that features boron, chlorine, and silicon atoms in its structure.
Preparation Methods
The synthesis of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2,4,6-trimethylphenylboronic acid with chlorosilane derivatives under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this process with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s ability to undergo substitution reactions allows it to modify the properties of other molecules, making it a versatile tool in chemical synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, {2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane) stands out due to its unique combination of boron, chlorine, and silicon atoms. Similar compounds include:
{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane): Similar in structure but with different substituents.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A poly(triaryl amine) semiconductor with different applications.
Properties
CAS No. |
114958-95-1 |
---|---|
Molecular Formula |
C26H40B2Cl2Si2 |
Molecular Weight |
501.3 g/mol |
IUPAC Name |
[2,2-bis[chloro-(2,4,6-trimethylphenyl)boranyl]-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C26H40B2Cl2Si2/c1-17-13-19(3)23(20(4)14-17)27(29)25(26(31(7,8)9)32(10,11)12)28(30)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
InChI Key |
XPSVQZNGTZBSHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C(=C([Si](C)(C)C)[Si](C)(C)C)B(C2=C(C=C(C=C2C)C)C)Cl)Cl |
Origin of Product |
United States |
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